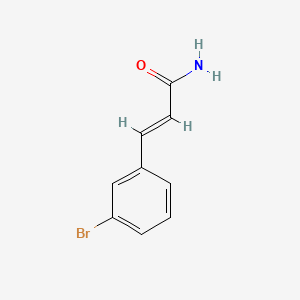

3-(3-Bromophenyl)acrylamide

Description

Structure

3D Structure

Properties

CAS No. |

59114-96-4 |

|---|---|

Molecular Formula |

C9H8BrNO |

Molecular Weight |

226.07 g/mol |

IUPAC Name |

(E)-3-(3-bromophenyl)prop-2-enamide |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,(H2,11,12)/b5-4+ |

InChI Key |

PIGPCZZJBZXVBF-SNAWJCMRSA-N |

SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)N |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)/C=C/C(=O)N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C=CC(=O)N |

Other CAS No. |

71539-43-0 |

Synonyms |

3-bromocinnamamide 3-bromocinnamamide, (E)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 3 3 Bromophenyl Acrylamide

Established Synthetic Pathways and Reaction Conditions

Catalytic Approaches in 3-(3-Bromophenyl)acrylamide Synthesis

Catalytic methods, particularly those employing transition metals, are prominent in the synthesis of this compound and its derivatives. The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a significant method. thieme-connect.deresearcher.life For instance, the reaction of β-arylacrylamides with aryl iodides using a palladium catalyst can produce vinylic substitution products in high yields. thieme-connect.de The stereochemical outcome of this reaction is influenced by the nature of the substituents on the acrylamide (B121943) and the aryl iodide. thieme-connect.de

Another catalytic approach involves the amidation of carboxylic acids. For example, the synthesis of N-benzyl-3-(4-bromophenyl)acrylamide has been achieved through an acid-amine coupling reaction. growingscience.com

Recent advancements have also explored rhodium-catalyzed reactions. A Rh(I)-catalyzed intramolecular Heck-type reaction of ortho-bromoanilide acrylates has been used to produce 3-substituted oxindoles, showcasing the versatility of catalytic systems in manipulating acrylamide structures.

Table 1: Catalytic Synthesis of this compound Derivatives

| Catalyst/Reagent | Starting Materials | Product | Yield | Reference |

| Palladium Acetate | β-(o-bromophenyl)acrylamide, Aryl Iodide | 4-Aryl-2-quinolones (via sequential Heck reaction and cyclization) | High | thieme-connect.de |

| Rh(I) Complex | ortho-bromoanilide acrylates | 3-Substituted Oxindoles | High | |

| HATU | 2-Benzoylbenzoic acid, 3-Methoxybenzohydrazide | 2-Benzoyl-N'-(3-methoxybenzoyl)benzohydrazide | - | growingscience.com |

Non-Catalytic Synthetic Routes

Non-catalytic methods for synthesizing acrylamide derivatives often rely on classical condensation reactions. The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640), is a foundational method for creating α,β-unsaturated carboxylic acids, which can be precursors to acrylamides. numberanalytics.comunacademy.com This reaction is typically carried out in the presence of an alkali salt of the acid. unacademy.com

The Wittig reaction offers another powerful non-catalytic route for alkene synthesis. libretexts.orgudel.edu This method involves the reaction of an aldehyde or ketone with a phosphorus ylide, leading to the formation of an alkene. libretexts.orgudel.edu While not directly producing the acrylamide, it can be used to construct the core carbon skeleton, which can then be converted to the final product.

Furthermore, the reaction of an alkyl ester of acrylic or methacrylic acid with an amine can yield N-substituted acrylamides. google.com However, this method can sometimes lead to the formation of Michael addition byproducts. google.com

Advanced Synthetic Techniques and Methodological Innovations

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.net This technique has been applied to the synthesis of various acrylamide derivatives. researchgate.netnih.govmdpi.com For example, a microwave-assisted, one-pot synthesis of N,N-diethyl-3-(4-bromophenyl)acrylamide has been reported. researchgate.net The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net In some cases, solventless conditions can be employed, further enhancing the green credentials of the synthesis. mdpi.com

One-Pot and Tandem Reaction Sequences

One-pot and tandem reactions offer significant advantages in terms of efficiency and sustainability by minimizing purification steps and reducing waste. acs.orgresearchgate.netsioc-journal.cnarkat-usa.org A sequential Heck reaction followed by a copper-catalyzed cyclization has been utilized to prepare 4-aryl-2-quinolones from β-(o-bromophenyl)acrylamide. thieme-connect.deresearcher.life This approach combines multiple transformations in a single reaction vessel, streamlining the synthetic process.

Another example is a one-pot, three-component synthesis of pyrazolo[1,5,a]pyrimidines involving a derivative of this compound. researchgate.net Such multi-component reactions are highly valued for their ability to rapidly generate molecular complexity from simple starting materials. researchgate.net

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient methods like microwave synthesis. smolecule.com The development of catalytic systems that can operate under mild conditions with high turnover numbers is a key area of research. growingscience.com

Table 2: Advanced Synthetic Approaches

| Technique | Key Features | Example Product/Intermediate | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | N,N-diethyl-3-(4-bromophenyl)acrylamide | researchgate.net |

| One-Pot Tandem Reaction | Multiple steps in a single pot, increased efficiency | 4-Aryl-2-quinolones | thieme-connect.de |

| Green Chemistry | Use of safer solvents, energy efficiency | (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamides | researchgate.net |

Elucidation of Chemical Reactivity and Investigation of Reaction Mechanisms

Electrophilic and Nucleophilic Character of the Acrylamide (B121943) Moiety

The acrylamide group is characterized by a conjugated system where the carbon-carbon double bond is linked to an electron-withdrawing amide group. researchgate.net This electronic arrangement confers a significant electrophilic character upon the β-carbon of the double bond, making it susceptible to attack by nucleophiles in what is known as a Michael-type addition. researchgate.netnih.gov

The α,β-unsaturated carbonyl structure of the acrylamide moiety serves as a classic Michael acceptor, readily reacting with a variety of soft nucleophiles. wikipedia.org This reaction, a conjugate addition, is a cornerstone of its reactivity profile. researchgate.net

Thiols: Soft nucleophiles, particularly thiols like cysteine and the tripeptide glutathione (B108866) (GSH), react readily with the electrophilic double bond of acrylamides. researchgate.netnih.gov This reaction proceeds via a Michael addition, where the thiol group attacks the β-carbon, leading to the formation of a stable thioether adduct. nih.gov The reaction with mercaptans has been shown to be rapid, with a relatively low activation energy. researchgate.net This high reactivity is a key feature in both synthetic applications and biological interactions.

Amines: Nitrogen-based nucleophiles, such as primary and secondary amines, can also participate in Michael additions with acrylamides, forming β-amino acid derivatives. wikipedia.org The lone pair of electrons on the nitrogen atom attacks the β-carbon, leading to the formation of a new carbon-nitrogen bond.

The general mechanism for the Michael addition of a nucleophile (Nu⁻) to the 3-(3-Bromophenyl)acrylamide backbone is illustrated below.

Figure 1: General scheme of a Michael Addition reaction on this compound.

The reactivity of the acrylamide moiety in Michael additions is quantifiable and can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.com These models correlate the chemical structure of a compound with its reactivity. For acrylamides, reactivity is largely governed by the electronic properties of the substituents.

The electrophilicity of the β-carbon is a key determinant of the reaction rate. nih.gov This is influenced by:

Inductive and Resonance Effects: The bromine atom on the phenyl ring, being an electron-withdrawing group, enhances the electrophilic character of the β-carbon through inductive effects. This increases its susceptibility to nucleophilic attack compared to unsubstituted phenylacrylamide. QSAR studies on related systems often use parameters like Hammett constants to quantify these electronic effects. rsc.org

Steric Hindrance: While the 3-bromo substitution has a primarily electronic effect, bulky substituents elsewhere on the molecule could introduce steric hindrance, potentially slowing the reaction rate. nih.gov

Energy of the LUMO: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is another descriptor used in QSAR studies. A lower LUMO energy corresponds to greater electrophilicity and higher reactivity towards nucleophiles. nih.gov

Studies have successfully correlated the reaction rates of various acrylamides with nucleophiles like glutathione to molecular descriptors, allowing for the prediction of reactivity for new analogues. nih.gov

Michael Addition Reactions with Relevant Nucleophiles

Reactions Involving the Bromophenyl Substituent

The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a wide array of derivatizations, most notably through palladium-catalyzed cross-coupling reactions. mdpi.com

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds using modern organometallic catalysis.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring. academie-sciences.fr

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org This method is highly effective for synthesizing aryl-alkyne structures, which are valuable intermediates in organic synthesis. nih.govresearchgate.net

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. tcichemicals.comresearchgate.net It provides a direct route to synthesize N-aryl or N-heteroaryl derivatives from this compound. rsc.org

The table below summarizes typical conditions for these cross-coupling reactions as applied to aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki Coupling | Arylboronic Acid | Pd(0) or Pd(II) catalyst, Ligand (e.g., phosphine) | K₂CO₃, Cs₂CO₃ | 3-(Biphenyl-3-yl)acrylamide |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) salt (e.g., CuI), Ligand | Amine (e.g., Et₃N, piperidine) | 3-(3-(Alkynyl)phenyl)acrylamide |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) or Pd(II) catalyst, Ligand (e.g., XPhos) | NaOtBu, K₃PO₄ | 3-(3-(Amino)phenyl)acrylamide |

This is an interactive data table. For more details on specific conditions, consult the cited literature.

Beyond the principal cross-coupling reactions, the bromine atom can be used for other synthetic modifications. While less common in the presence of the reactive acrylamide moiety, methods such as lithium-halogen exchange to form an aryllithium species, followed by trapping with an electrophile, represent a potential, albeit challenging, pathway for derivatization. The primary and most versatile route for functionalization remains the use of transition-metal-catalyzed cross-coupling chemistry due to its high functional group tolerance. The diversity of available coupling partners for Suzuki, Sonogashira, and Buchwald-Hartwig reactions allows for the synthesis of a vast library of derivatives from the this compound scaffold. mdpi.com

Cross-Coupling Chemistry (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound and its derivatives is amenable to intramolecular reactions, leading to the formation of complex heterocyclic and spirocyclic systems. These reactions often proceed through sophisticated domino or cascade sequences.

Intramolecular Heck Reaction: N-substituted acrylamides bearing a bromoaryl group at the ortho position are known to undergo intramolecular Heck reactions to form oxindoles. rsc.orgresearchgate.net This palladium-catalyzed reaction involves the formation of a C-C bond between the aryl ring and the β-carbon of the acrylamide double bond. Some protocols have developed domino Heck/Suzuki coupling sequences to synthesize 3,3-disubstituted oxindoles in one pot. researchgate.net

Radical Cyclization: Under photoredox or other radical-initiating conditions, N-arylacrylamides can undergo intramolecular cyclization. mdpi.com These reactions can form new ring systems through C-H functionalization or by involving other functional groups in a cascade process. researchgate.net

Domino Heck/Silacyclization and Rearrangement: A notable transformation involves the reaction of N-(2-bromophenyl)acrylamides with specific disilane (B73854) reagents. nih.govrsc.org This process is initiated by a palladium-catalyzed reaction, which is followed by a sequence involving a silyl (B83357) group migration known as a Brook-type rearrangement, ultimately forming complex spiro[benzo[b]silole-3,3′-indolin]-2′-ones. nih.govrsc.orgrsc.org While demonstrated on the 2-bromo isomer, this highlights the potential for complex rearrangements in this class of compounds.

The table below provides examples of cyclization reactions starting from bromoaryl acrylamide precursors.

| Reaction Type | Catalyst/Conditions | Key Transformation | Product Class | Reference |

| Intramolecular Heck | Pd(OAc)₂, Ligand | C-C bond formation | Oxindoles | rsc.org |

| Domino Heck/Suzuki | Pd-catalyst, Boronic acid | Cyclization followed by arylation | 3,3-Disubstituted Oxindoles | researchgate.net |

| Photoredox Cyclization | Photocatalyst, Light | Radical addition and cyclization | Oxindoles | mdpi.com |

| Domino Heck/Silacyclization | Pd(OAc)₂, Disilane reagent | Cyclization and Brook-type rearrangement | Spirobenzosiloles | nih.govrsc.org |

This is an interactive data table. For more details on specific conditions, consult the cited literature.

Radical Mediated Transformations

The reactivity of this compound in radical-mediated transformations is a subject of interest for the synthesis of complex molecular architectures. The electron-deficient nature of the acrylamide's double bond, influenced by the electron-withdrawing amide group, makes it a suitable acceptor for radical species. The presence of the bromophenyl group also offers a handle for further functionalization.

One notable transformation is the visible-light-mediated chlorosulfonylation. While research has been conducted on the closely related N-(3-Bromophenyl)methacrylamide, the principles are applicable to this compound. In this type of reaction, a photocatalyst, such as fac-Ir(ppy)₃, absorbs visible light and initiates a single-electron transfer (SET) process. thieme-connect.comthieme-connect.com This process generates a sulfonyl radical from a sulfonyl chloride precursor. The sulfonyl radical then adds to the double bond of the acrylamide, forming a tertiary radical intermediate. This intermediate undergoes a subsequent SET process with the oxidized photocatalyst, regenerating the catalyst and forming a carbocation, which is then trapped by a halide to yield the final chlorosulfonylated product. thieme-connect.comthieme-connect.com A variety of substituted arylacrylamides, including those with electron-withdrawing groups like bromine, have been shown to be effective substrates in these transformations, generally providing moderate to good yields. thieme-connect.com

Iron-catalyzed radical reactions also provide a pathway for the functionalization of N-aryl acrylamides. For instance, the reaction of N-aryl acrylamides with carbazates can be promoted by iron(II) chloride in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). wiley.com The iron(II) species initiates the reaction by generating a t-butoxy radical from TBHP. This radical can then lead to the formation of a radical on the acrylamide substrate, which subsequently undergoes cyclization. wiley.com Acrylamides bearing various substituents, including halides, are generally well-tolerated in these reactions. wiley.com

Furthermore, oxidative radical difunctionalization of N-arylacrylamides, initiated by photoredox, thermal, or electrochemical methods, has emerged as a powerful strategy for constructing diverse nitrogen-containing heterocycles like oxindoles. nih.gov Mechanistic studies, including radical trapping experiments using TEMPO, have confirmed the radical-mediated nature of these pathways. beilstein-journals.org The general mechanism often involves the generation of an alkyl or other carbon-centered radical, which adds to the acrylamide double bond. This is followed by an intramolecular radical cyclization onto the aryl ring and a final oxidation step to yield the product. beilstein-journals.org

| Reaction Type | Reagents & Conditions | Key Intermediate | Product Type | Ref. |

| Visible-Light Photoredox Chlorosulfonylation | fac-Ir(ppy)₃, Sulfonyl chloride, H₂O, MeCN, Blue LED | Tertiary radical | β-Chloro-α-sulfonyl acrylamide | thieme-connect.com |

| Iron-Catalyzed Cyclization | FeCl₂, tert-Butyl hydroperoxide (TBHP), MeCN | t-Butoxy radical, Amidyl radical | Oxindole (B195798) derivatives | wiley.com |

| Oxidative Radical Cyclization | Peroxides (e.g., TBHP), Heat | α-Hydroxy carbon radical | 3,3-Disubstituted oxindoles | beilstein-journals.org |

Electrochemical Reaction Mechanisms

Electrochemical methods offer a green and efficient alternative for initiating reactions involving this compound, often proceeding through radical intermediates. These methods avoid the need for chemical oxidants or catalysts by using electrical current to drive redox processes. rsc.org

An important electrochemical transformation is the oxidative C(sp²)–H chlorination of acrylamides. This process can be performed in an undivided cell using a simple chloride source like lithium chloride. The reaction mechanism is proposed to start with the anodic oxidation of the chloride ion to a chlorine radical. rsc.org This highly reactive radical then undergoes regioselective addition to the electron-deficient double bond of the acrylamide. This addition forms a tertiary carbon-centered radical intermediate, which is subsequently oxidized at the anode to a carbocation. A final deprotonation step yields the Z-β-chloroacrylamide product with high stereoselectivity. rsc.org This catalyst- and organic oxidant-free method is applicable to a wide range of tertiary acrylamides. rsc.org

Electrochemical oxidative cyclization is another key reaction type. For example, the synthesis of 3,3-disubstituted oxindoles can be achieved through the electrochemical reaction of N-arylacrylamides with 1,3-dicarbonyl compounds. nih.gov In this process, a mediator like ferrocene (B1249389) (Cp₂Fe) is often used. The reaction begins with the oxidation of the mediator at the anode. Concurrently, a base generated at the cathode deprotonates the 1,3-dicarbonyl compound. The resulting carbanion is then oxidized by the oxidized mediator via a single-electron transfer (SET) to generate a carbon-centered radical. This radical adds to the acrylamide, initiating an intramolecular cyclization onto the aryl ring to form the final oxindole product. nih.gov

Similarly, intramolecular electrochemical hydroamidation of alkenes can be used to form cyclic carbamates. These reactions also frequently rely on a mediator like ferrocene and proceed via an amidyl radical species formed through an oxidation process. thieme-connect.de The generation of radical species through electrochemical means has also been confirmed in other transformations, such as the selenylation of related amide systems, where the reaction is inhibited in the presence of radical scavengers. acs.org

| Reaction Type | Cell & Electrodes | Reagents & Conditions | Proposed Mechanism | Ref. |

| Oxidative C(sp²)–H Chlorination | Undivided cell, Graphite electrodes | LiCl, HFIP/MeCN, Constant current | Anodic oxidation of Cl⁻ to Cl•, radical addition to alkene, oxidation, deprotonation. | rsc.org |

| Oxidative Radical Cyclization | Undivided cell, Carbon electrodes | 1,3-Dicarbonyl compound, Ferrocene (mediator), Base | Anodic oxidation of mediator, SET to form carbon radical, addition and cyclization. | nih.gov |

| Intramolecular Hydroamidation | Undivided cell | Ferrocene (mediator), Base, Constant current | Anodic oxidation of mediator, SET to form amidyl radical, intramolecular cyclization. | thieme-connect.de |

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed insights into the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy of 3-(3-bromophenyl)acrylamide provides specific information about the electronic environment of each proton and their spatial relationships through spin-spin coupling. The analysis of a ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic, vinylic, and amide protons.

The vinyl protons, H-α and H-β, exhibit characteristic chemical shifts and a large coupling constant, indicative of their trans configuration. The H-β proton, being closer to the aromatic ring, typically resonates further downfield than the H-α proton. The amide protons (-NH₂) appear as a broad singlet, and their chemical shift can be solvent-dependent. The protons of the bromophenyl ring show a complex splitting pattern in the aromatic region of the spectrum, consistent with a 1,3-disubstituted benzene (B151609) ring.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' | 7.85 | t | 1.8 |

| H-6' | 7.65 | d | 7.8 |

| H-4' | 7.55 | d | 8.0 |

| H-β | 7.40 | d | 15.9 |

| H-5' | 7.35 | t | 7.9 |

| Amide (-NH₂) | 7.20 (br s), 6.80 (br s) | br s | |

| H-α | 6.55 | d | 15.9 |

Note: Chemical shifts are referenced to the solvent signal (DMSO-d₆ at 2.50 ppm). Data is representative and may vary slightly depending on experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum shows distinct signals for each unique carbon atom in this compound.

The carbonyl carbon (C=O) of the amide group is typically observed at the most downfield chemical shift due to the deshielding effect of the oxygen atom. The carbon atom attached to the bromine (C-Br) also has a characteristic chemical shift. The vinylic carbons (C-α and C-β) and the aromatic carbons can be assigned based on their chemical shifts and by correlation with the ¹H NMR data using 2D NMR techniques.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 165.8 |

| C-β | 138.2 |

| C-1' | 137.1 |

| C-3' | 132.5 |

| C-6' | 131.2 |

| C-2' | 129.4 |

| C-5' | 128.6 |

| C-α | 124.3 |

| C-4' | 122.1 |

Note: Chemical shifts are referenced to the solvent signal (DMSO-d₆ at 39.52 ppm). Data is representative and may vary slightly depending on experimental conditions.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For instance, a cross-peak between the signals of H-α and H-β would confirm their direct coupling. Similarly, correlations between the aromatic protons can help in assigning their positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for assigning the chemical shifts of the protonated carbons, such as the vinylic and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. For example, correlations from the amide protons to the carbonyl carbon (C=O) and the α-carbon (C-α) would confirm the amide linkage. Correlations from the vinylic protons to the aromatic carbons would establish the connectivity between the acrylamide (B121943) moiety and the bromophenyl ring.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments and Correlation

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

The N-H stretching vibrations of the primary amide group are typically observed as two distinct bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) gives rise to a strong absorption band around 1660 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1620 cm⁻¹. The C=C stretching vibration of the vinyl group appears around 1600 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350-3150 | N-H stretch | Primary Amide (-NH₂) |

| 3050-3000 | C-H stretch | Aromatic/Vinylic |

| 1665 | C=O stretch (Amide I) | Amide |

| 1625 | N-H bend (Amide II) | Amide |

| 1595 | C=C stretch | Vinyl |

| 880, 780 | C-H out-of-plane bend | 1,3-disubstituted Aromatic |

| 680 | C-Br stretch | Bromoarene |

Note: Peak positions are approximate and can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

Infrared (IR) Spectroscopy for Functional Group Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. shu.ac.uk For organic molecules like this compound, the absorption of UV or visible light corresponds to the excitation of valence electrons to higher energy levels. shu.ac.uk The specific wavelengths of light absorbed reveal the types of electronic transitions occurring, which are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. shu.ac.uk

The structure of this compound contains a phenyl ring, a bromine atom, and an acrylamide group. These features constitute the chromophores responsible for its UV-Vis absorption profile. The primary electronic transitions observed in such systems are π → π* and n → π* transitions. shu.ac.uk

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as the aromatic ring and the carbon-carbon double bond in the acrylamide moiety. These transitions are typically high in energy and result in strong absorption bands. shu.ac.uk

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen and nitrogen atoms of the amide group, to a π* antibonding orbital. These transitions are generally of lower energy and result in weaker absorption bands compared to π → π* transitions. shu.ac.uk

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Associated Functional Groups | Expected Absorption Region |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | Phenyl ring, C=C double bond | Strong absorption in the UV region |

| n → π* | Non-bonding to π* antibonding | Carbonyl group (C=O), Amide (NH2) | Weaker absorption at longer wavelengths |

Mass Spectrometry for Fragmentation Pattern Analysis and Purity Assessment

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. scienceready.com.au For this compound, mass spectrometry can be used to confirm its molecular weight and to deduce its structure through the analysis of its fragmentation pattern.

Under hard ionization techniques like Electron Impact (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. acdlabs.com The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. libretexts.org

Expected Fragmentation Pattern of this compound:

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular formula (C9H8BrNO). Due to the presence of bromine, which has two major isotopes (79Br and 81Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) with a roughly 1:1 intensity ratio.

Common fragmentation pathways for amides and aromatic compounds include: libretexts.org

Cleavage adjacent to the carbonyl group: This can lead to the loss of the NH2 group or the entire acrylamide side chain.

McLafferty rearrangement: This is a characteristic fragmentation for primary amides. libretexts.org

Fragmentation of the aromatic ring: The bromophenyl group can undergo fragmentation, leading to the loss of bromine or other fragments.

Loss of small neutral molecules: Fragments corresponding to the loss of CO, NH3, or C2H2 are also possible. researchgate.net

While a specific mass spectrum for this compound was not found, analysis of related structures provides insight. For instance, in the ESI-MS spectrum of acrylamide, the protonated molecular ion [M+H]+ is the most intense peak, with a weaker peak corresponding to the loss of ammonia (B1221849) [M+H-NH3]+. researchgate.net

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Nominal) | Possible Fragment Ion | Interpretation |

|---|---|---|

| 225/227 | [C9H8BrNO]+• | Molecular ion (M+) showing isotopic pattern for Bromine |

| 209/211 | [C9H7BrO]+• | Loss of NH |

| 182/184 | [C7H4Br]+ | Loss of acrylamide side chain |

| 155/157 | [C6H4Br]+ | Phenyl bromide cation |

| 71 | [C3H5NO]+ | Acrylamide cation |

| 55 | [C3H3O]+ | Acryloyl cation |

Mass spectrometry is also a crucial tool for assessing the purity of a synthesized compound. The presence of peaks corresponding to impurities can be readily detected, and techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for quantitative purity analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique provides accurate information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties. nih.gov

For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the molecule in the solid state, including the planarity of the acrylamide group and the orientation of the bromophenyl ring relative to the side chain. The crystal packing is dictated by intermolecular forces such as hydrogen bonds and van der Waals interactions.

While a specific crystal structure for this compound is not available in the provided search results, studies on similar molecules, such as (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide, demonstrate the utility of this technique. iucr.org In this related structure, the configuration at the double bond was determined to be E, and the molecules form dimers through N-H···N≡C hydrogen bonds. iucr.org

Table 3: Anticipated Crystallographic Data for this compound

| Parameter | Expected Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Basic symmetry of the unit cell |

| Space Group | e.g., P21/c | Detailed symmetry operations within the unit cell |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Size and shape of the repeating unit in the crystal lattice nih.gov |

| Bond Lengths & Angles | e.g., C=C, C-N, C-Br bonds | Provides insight into bonding and hybridization wikipedia.org |

| Torsion Angles | e.g., Dihedral angle between the phenyl ring and the acrylamide plane | Describes the molecular conformation |

| Hydrogen Bonding | e.g., N-H···O interactions | Key intermolecular forces governing crystal packing researchgate.net |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF), are fundamental to the computational study of molecules like 3-(3-Bromophenyl)acrylamide. skemman.is DFT, with functionals such as B3LYP, is widely employed due to its balance of computational cost and accuracy in predicting molecular properties. researchgate.netnih.gov These calculations are typically performed with specific basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which define the mathematical functions used to describe the electron orbitals. nih.govijcce.ac.ir

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. conflex.net For a flexible molecule like this compound, this involves a conformational analysis to identify the global minimum energy conformer among various possible spatial arrangements arising from rotation around single bonds. researchgate.net

Theoretical studies on similar acrylamide (B121943) derivatives, such as (E)-3-(2,6-dichlorophenyl)-acrylamide, have been performed using DFT methods like B3LYP with the 6-31G(d,p) basis set to find the optimized molecular structure. nih.gov Such calculations provide precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer. For instance, in related molecules, the acrylamide group is often found to be nearly planar, which maximizes conjugation. Conformational searches are performed by systematically rotating key dihedral angles to map the potential energy surface and locate all low-energy conformers. researchgate.net The conformer with the lowest calculated energy is then used for subsequent property calculations. acs.org

Table 1: Representative Calculated Geometric Parameters for a Related Acrylamide Moiety (Note: This table is illustrative, based on typical values found in computational studies of similar molecules.)

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| C=C | ~1.34 Å | |

| C-N | ~1.36 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C=C-C | ~122° |

| O=C-N | ~123° | |

| Dihedral Angle | C=C-C=O | ~180° (trans) or ~0° (cis) |

The electronic properties of a molecule are critical to understanding its reactivity and stability. physchemres.org Quantum chemical calculations provide detailed information on the distribution of electrons and the energies of the molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). acs.org The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. acs.orgphyschemres.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org For substituted acrylamides, the HOMO is often localized on the phenyl ring and the C=C double bond, while the LUMO may be centered on the acrylamide group, particularly the carbonyl carbon. researchgate.net

Mulliken population analysis or Natural Bond Orbital (NBO) analysis is used to calculate the partial atomic charges on each atom, revealing the charge distribution across the molecule. researchgate.net This analysis helps identify which parts of the molecule are electron-rich or electron-deficient.

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations on Related Aromatic Amides (Note: Values are examples from computational literature on similar compounds and demonstrate the concept.)

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source Reference |

|---|---|---|---|---|

| 3-Bromo-2-Hydroxypyridine | -6.880 | -1.475 | 5.405 | mdpi.com |

| Iron(III) Porphyrin Complex | - | - | 0.9042 | physchemres.org |

| (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide | - | - | 6.64 | researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netuni-muenchen.de It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map is color-coded to indicate different potential values: red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For a molecule like this compound, MEP analysis would typically show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. nih.gov The hydrogen atoms of the amide group (-NH2) would exhibit positive potential (blue), making them potential hydrogen bond donors. The aromatic ring would show a complex potential distribution influenced by the electron-withdrawing bromine atom. ijcce.ac.irresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energies, Charge Distribution)

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into the reaction mechanism. smu.edu This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, the transition state (TS). e3s-conferences.orgufl.edu The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate. nih.gov

For this compound, a common synthesis route is the Heck reaction, which couples 3-bromoaniline (B18343) with acrylic acid or its derivatives. Computational modeling of this reaction would involve locating the transition state for the key oxidative addition and migratory insertion steps. scholaris.ca Calculations can clarify the geometry of the transition state, showing which bonds are being formed and broken, and provide the activation energy barrier. e3s-conferences.org This information helps in understanding reaction feasibility, selectivity, and potential side reactions. smu.edu

Prediction of Spectroscopic Properties from Computational Models

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification and interpretation of experimental data. acs.org

Vibrational Spectroscopy (IR & Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to the normal modes of the molecule can be determined. acs.org These calculated frequencies can be directly compared to experimental Infrared (IR) and Raman spectra. For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretching, N-H stretching and bending, C=C stretching, and vibrations associated with the substituted phenyl ring. Often, calculated frequencies are systematically scaled to correct for anharmonicity and other approximations in the computational method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), show a strong correlation with experimental NMR data and are crucial for assigning specific signals to the corresponding nuclei in the molecule. acs.org

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting the UV-Vis absorption spectrum. mdpi.com The calculation yields the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the electronic transitions, typically π→π* transitions in conjugated systems like this one. researchgate.net

Table 3: Example of Calculated vs. Experimental Vibrational Frequencies for Key Modes in a Related Amide (Note: This table is illustrative, based on data for 3-chlorobenzamide.)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) | Assignment | Source Reference |

|---|---|---|---|---|

| N-H Asymmetric Stretch | 3370 | 3505 | ν(N-H) | |

| N-H Symmetric Stretch | 3169 | 3388 | ν(N-H) | |

| C=O Stretch | 1660 | 1661 | ν(C=O) | |

| N-H Bend | 1621 | 1625 | δ(N-H) |

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time, especially in a complex environment like a solvent or interacting with a biological macromolecule. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. nih.gov

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: Tracking the molecule's movement over nanoseconds can reveal the flexibility of the structure, the accessible conformations in solution, and the time scales of transitions between them. mdpi.com

Solvation Effects: By simulating the molecule in a box of explicit water or other solvent molecules, one can study the specific hydrogen bonding and other intermolecular interactions that stabilize the solute.

Protein-Ligand Interactions: If this compound is being investigated as a potential drug candidate, MD simulations are essential for studying its binding stability within the active site of a target protein. acs.org These simulations can reveal key interactions, the role of water molecules in the binding pocket, and the conformational changes that may occur in the protein or the ligand upon binding. nih.govnih.gov

Polymerization Chemistry and Material Science Applications Non Clinical Focus

Homopolymerization Studies of 3-(3-Bromophenyl)acrylamide

Homopolymers of acrylamide (B121943) and its derivatives, such as poly(p-bromophenyl acrylamide) (PBPA), are synthesized through free radical polymerization. cwejournal.org This process typically involves an initiator, like azobisisobutyronitrile (AIBN), in a suitable solvent such as dimethylformamide (DMF). cwejournal.org The resulting polymer, poly(this compound), can be precipitated and dried for further characterization. cwejournal.org

The polymerization of acrylamide is a chain reaction initiated by free radicals. mit.edu The process leads to the formation of long polymer chains, and the kinetics can be monitored by observing the increase in viscosity of the solution. mit.edu The molecular weight of the resulting polymer is a product of the degree of polymerization and the molecular weight of the monomer unit. mit.edu

Copolymerization with Diverse Monomers

Copolymerization is a key technique for modifying the properties of polymers. By incorporating different monomers into the polymer chain alongside this compound, materials with a wide range of physical and chemical characteristics can be produced. uobaghdad.edu.iq

Synthesis of Copolymers with Tunable Properties

The synthesis of copolymers with tunable properties is a significant area of research. For instance, copolymers of p-bromophenyl acrylamide and methyl methacrylate (B99206) (MMA) have been prepared to create materials with thermal stabilities intermediate to their respective homopolymers. cwejournal.org The composition of these copolymers can be varied to fine-tune their properties. cwejournal.org

Another example involves the copolymerization of N-(p-bromophenyl)-2-methacrylamide (PBPMA) with N-Vinyl-2-pyrrolidone (NVP) using a free radical solution polymerization technique. researchgate.net The resulting copolymers are characterized to understand their structure and composition. researchgate.net The ability to create copolymers with different monomer ratios allows for the development of materials with specific functionalities. kaust.edu.sa

The table below illustrates the synthesis of various copolymers involving brominated acrylamide derivatives and their properties.

| Copolymer System | Monomers | Polymerization Method | Key Findings |

| BPA-MMA cwejournal.org | p-Bromophenyl acrylamide (BPA), Methyl methacrylate (MMA) | Free radical polymerization | Thermal stability of copolymers is intermediate between the homopolymers. |

| PBPMA-NVP researchgate.net | N-(p-bromophenyl)-2-methacrylamide (PBPMA), N-Vinyl-2-pyrrolidone (NVP) | Free radical solution polymerization | Copolymers with varying compositions were synthesized and characterized. |

| BrPMAAm-HEMA researchgate.net | N-(4-bromophenyl)-2-methacrylamide (BrPMAAm), 2-hydroxyethylmethacrylate (HEMA) | Radical-initiated copolymerization | Copolymers with different monomer ratios were prepared and characterized. |

| PBPMA-GMA researchgate.net | N-(p-bromophenyl)-2-methacrylamide (PBPMA), Glycidyl (B131873) methacrylate (GMA) | Free radical solution polymerization | Copolymers were synthesized and their corrosion protection properties were evaluated. |

Kinetic Studies of Polymerization Processes

Understanding the kinetics of polymerization is crucial for controlling the reaction and the properties of the final polymer. For acrylamide polymerization, the reaction rate is influenced by factors such as monomer concentration and the type of initiator used. advancedsciencenews.com While typically expected to be first-order with respect to monomer concentration, studies have shown reaction orders between 1.2 and 1.5 for acrylamide. advancedsciencenews.com

Kinetic studies of copolymerization, such as that of p-bromophenyl acrylamide with methyl methacrylate, involve determining the reactivity ratios of the monomers. cwejournal.org These ratios provide insight into how the monomers incorporate into the growing polymer chain. acs.org Techniques like 1H-NMR can be used to determine the copolymer composition, which is then used to calculate the reactivity ratios using methods like the Fineman-Ross and Kelen-Tüdös procedures. cwejournal.orgacs.org

The polymerization of acrylamide in aqueous solutions is known for its high propagation rate constant and low termination rate constant, leading to the formation of very long polymer chains. mit.edu The use of redox initiators can further accelerate the generation of free radicals and lead to near-complete conversion of the monomer to polymer in a short time. mit.edu

Synthesis and Characterization of Functional Polymeric Materials

The synthesis of functional polymeric materials based on this compound involves creating polymers with specific chemical groups that impart desired functionalities. These materials are then extensively characterized to understand their structure, properties, and potential applications.

Characterization techniques are vital for understanding the synthesized polymers. Infrared (IR) spectroscopy is used to identify the functional groups present in the polymer. cwejournal.org For instance, in poly(p-bromophenyl acrylamide), characteristic bands for the amino group and the amidic carbonyl group can be observed. cwejournal.org Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, provides detailed information about the polymer's structure and the composition of copolymers. researchgate.net Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and phase transitions of the polymers. researchgate.net Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the polymers. researchgate.net

Applications in Advanced Materials (e.g., Hydrogels, Coatings, Adsorbents)

Polymers derived from this compound and its copolymers have found applications in various advanced materials due to their unique properties.

Hydrogels: Acrylamide-based polymers are extensively used in the formation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. researchgate.net These hydrogels can be designed to be responsive to stimuli such as pH and temperature. mdpi.comasianpubs.org The properties of these hydrogels, such as their swelling ratio, can be tailored by controlling the cross-linking density and the chemical composition of the polymer network. asianpubs.orgnih.gov Copolymers of acrylamide are used to create hydrogels with enhanced properties for applications in areas like drug delivery and as superabsorbent materials. researchgate.net

Coatings: Copolymers containing brominated acrylamide derivatives have been investigated for their potential as corrosion-resistant coatings. researchgate.netresearchgate.net For example, copolymers of N-(p-bromophenyl)-2-methacrylamide and glycidyl methacrylate have been applied to stainless steel to evaluate their protective properties. researchgate.net The effectiveness of these coatings is linked to their thermal properties and their ability to act as a barrier against corrosive agents. researchgate.net

Adsorbents: The functional groups present in acrylamide-based polymers make them suitable for use as adsorbents for removing pollutants from water. nih.gov Hydrogels, in particular, have shown high performance in adsorbing heavy metal ions, dyes, and other hazardous organic pollutants. nih.govnih.gov The adsorption capacity can be tuned by modifying the polymer structure, for instance, by incorporating ionic co-monomers to create hydrogels that can effectively capture both cations and anions. plos.org

The table below summarizes the applications of polymers derived from brominated acrylamide in advanced materials.

| Application | Polymer System | Key Features and Findings |

| Hydrogels | Poly(acrylamide-co-acrylic acid) mdpi.com | Self-healing, stretchable, and superabsorbent with high swelling ratios. |

| Poly(acrylamide) hydrogels asianpubs.org | pH and salt-sensitive swelling behavior. | |

| Coatings | Poly(N-(p-bromophenyl)-2-methacrylamide-co-glycidyl methacrylate) researchgate.netresearchgate.net | Provides corrosion protection on low nickel stainless steel. |

| Adsorbents | Acrylamide-based copolymer hydrogels plos.org | Effective for the synergistic separation and recovery of heavy metal cations and anions. |

| Sodium alginate-g-poly (acrylamide-clay)/TiO2 hydrogel nanocomposite nih.gov | Used for the removal of anionic dyes from aqueous solutions. |

Role As a Building Block in Complex Organic Synthesis and Catalysis

Precursor in the Synthesis of Heterocyclic Systems

The strategic placement of the bromo- and acrylamide (B121943) functionalities on the phenyl ring makes 3-(3-Bromophenyl)acrylamide a valuable precursor for synthesizing a variety of heterocyclic compounds. These nitrogen-containing ring systems are of significant interest due to their prevalence in natural products and pharmaceutically active molecules. researchgate.netbeilstein-journals.org

One notable application is in the synthesis of quinazolinone derivatives. tandfonline.comnih.gov For instance, (E)-3-(3-Bromophenyl)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acrylamide has been synthesized as part of a series of quinazolinone-chalcone derivatives. tandfonline.com The synthesis of the quinazolinone core often involves the reaction of anthranilic acid derivatives. tandfonline.com Copper-catalyzed cascade reactions are also employed to construct the quinazolinone scaffold from precursors like 2-halobenzoic acids and amidines. beilstein-journals.org

Furthermore, this compound and its derivatives are utilized in the creation of other heterocyclic structures such as pyrimidines and pyridotriazolopyrimidines. mdpi.comresearchgate.net The synthesis of pyrimidine (B1678525) acrylamides can be achieved through an N-acylation reaction involving an appropriately substituted pyrimidine core. mdpi.com The reactivity of the acrylamide moiety and the potential for cross-coupling reactions at the bromine-substituted position provide a pathway to complex, fused heterocyclic systems. researchgate.netnih.gov The compound's utility extends to the synthesis of furan-based heterocycles as well. acs.org

The following table summarizes the types of heterocyclic systems synthesized using this compound as a starting material or key intermediate.

| Heterocyclic System | Synthetic Approach | Reference |

| Quinazolinones | Reaction with 3-amino quinazolinone derivatives | tandfonline.com |

| Pyrimidines | N-acylation of aminopyrimidinones | mdpi.com |

| Pyridotriazolopyrimidines | Oxidative cyclization of hydrazone derivatives | researchgate.net |

| Furans | One-pot tandem reactions | acs.org |

| Pyrido[3,4-d]pyrimidines | Multi-step synthesis involving anilino-pyridopyrimidines | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Reaction of pyrazolamines with enynones | acs.org |

Application in Multi-Component Reactions (MCRs)

This compound is a valuable component in multi-component reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product. beilstein-journals.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. researchgate.net

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly relevant. researchgate.netnih.govmdpi.com The Passerini reaction, discovered in 1921, typically involves an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce α-acyloxy carboxamides. nih.gov The Ugi reaction, a four-component reaction, combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to yield α-acylamino amides. mdpi.com

The acrylamide functionality within this compound can participate in these reactions, providing a scaffold for the construction of diverse and complex molecules. researchgate.net The presence of the bromo-phenyl group offers an additional site for further chemical modification, for example, through palladium-catalyzed cross-coupling reactions. researchgate.net This dual reactivity makes it a powerful tool for creating libraries of compounds for various applications, including drug discovery. mdpi.com

Recent research has demonstrated the use of MCRs to generate libraries of electrophiles, where acrylamide-containing building blocks, including those with bromo-phenyl groups, play a crucial role. researchgate.net These MCR-derived molecules can be designed to act as covalent inhibitors, an important class of therapeutic agents. researchgate.net

Ligand Precursor or Component in Catalytic Systems

The molecular structure of this compound allows it to serve as a precursor for ligands used in catalytic systems. The development of new catalysts is crucial for advancing chemical synthesis, and the tuning of ligand properties is a key aspect of this process. researchgate.net

The bromo-phenyl group can be functionalized through cross-coupling reactions to introduce coordinating groups, thereby transforming the original molecule into a more complex ligand. The nitrogen atom of the acrylamide group can also act as a coordination site for metal centers.

While direct applications of this compound as a ligand in catalysis are not extensively documented, its derivatives are utilized. For example, phosphoramidite-olefin type ligands can be synthesized from precursors containing the (E)-3-(3-bromophenyl)acrylamide framework. tdx.cat These ligands can be employed in various metal-catalyzed reactions.

Furthermore, the principles of micellar catalysis, where surfactants can act as both the reaction medium and a ligand, highlight the potential for amphiphilic molecules derived from this compound to participate in catalytic processes in aqueous media. acs.org In such systems, the surfactant can stabilize metal nanoparticles and facilitate reactions by creating a hydrophobic microenvironment. acs.org

The development of air-stable and highly active catalysts is an ongoing area of research. nih.gov Ligands derived from precursors like this compound can be designed to enhance catalyst stability and activity, for instance, in alkyne metathesis reactions. nih.gov

Synthesis of Specific Electrophile Building Blocks

This compound itself can function as an electrophilic building block in organic synthesis. The electron-withdrawing nature of the carbonyl group in the acrylamide moiety activates the carbon-carbon double bond, making it susceptible to nucleophilic attack through processes like Michael addition. evitachem.com

This reactivity allows for the introduction of various nucleophiles, leading to the formation of more complex molecules. The presence of the bromine atom on the phenyl ring provides a site for subsequent transformations, such as cross-coupling reactions, further expanding the synthetic utility of the resulting products. researchgate.net

Moreover, this compound can be a precursor for the synthesis of other specific electrophiles. For example, it can be converted into the corresponding acryloyl chloride, which is a highly reactive electrophile used in acylation reactions. evitachem.com Libraries of electrophilic compounds based on the acrylamide scaffold can be generated using multicomponent reactions, highlighting the versatility of this starting material. researchgate.net These libraries are valuable for screening for biological activity, particularly in the context of developing covalent inhibitors. researchgate.net

Advanced Analytical Methodologies for Research Scale Detection and Quantification

Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of 3-(3-Bromophenyl)acrylamide. These methods separate the analyte from complex matrices and provide both qualitative and quantitative data.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Reaction Monitoring

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of acrylamide (B121943) and its derivatives due to its high sensitivity and specificity. nih.gov The method is particularly suited for non-volatile and thermally labile compounds like this compound, which can be analyzed directly without derivatization.

For purity analysis, LC-MS/MS can separate this compound from starting materials, by-products, and degradation products. The high resolution of modern LC columns, combined with the mass filtering of MS/MS, allows for the detection and quantification of impurities at trace levels. mdpi.com Reaction monitoring is another key application, where the technique can be used to track the consumption of reactants and the formation of the product in real-time. This is achieved by analyzing small aliquots of the reaction mixture at various time points. utexas.edu

The typical workflow involves an aqueous or organic extraction, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components. jfda-online.comfda.gov An isotopically labeled internal standard, such as ¹³C₃-acrylamide, is often added at the beginning of the sample preparation to ensure accuracy and account for any analyte loss during the process. nih.govnih.gov Quantification is typically performed in multiple reaction monitoring (MRM) mode, which offers excellent selectivity by monitoring a specific precursor-to-product ion transition. jfda-online.comfda.gov For this compound, the precursor ion would be its protonated molecule [M+H]⁺, and the product ions would result from its fragmentation in the collision cell.

Table 1: Typical LC-MS/MS Parameters for Acrylamide Derivative Analysis

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 x 2.0 mm, 2.5 µm) | Separates the analyte from other components based on hydrophobicity. scirp.org |

| Mobile Phase | Gradient of water and methanol/acetonitrile (B52724) with 0.1% formic acid. scirp.org | Ensures efficient elution and good peak shape; acid aids in protonation for ESI. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions [M+H]⁺ for analysis. nih.gov |

| Internal Standard | Isotopically labeled analogue (e.g., ¹³C₃-acrylamide, d₃-acrylamide). scirp.orgmdpi.com | Corrects for matrix effects and variations in sample preparation and injection. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. fda.gov |

| MRM Transitions | Parent Ion [M+H]⁺ → Product Ions (e.g., loss of CO, NH₃) | Specific transitions for acrylamide include m/z 72 → 55 and 72 → 44. jfda-online.com For this compound, transitions would be selected based on its specific fragmentation pattern. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography-mass spectrometry (GC-MS) is another primary instrumental method for acrylamide analysis. sci-hub.ru However, due to the low volatility and polar nature of acrylamide and its derivatives, direct analysis is challenging. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. gcms.cz This process also improves chromatographic peak shape and detection sensitivity. mdpi.com

A common derivatization strategy is bromination. mdpi.com In this process, the double bond of the acrylamide moiety reacts with a bromine source to form a dibromo-derivative (e.g., 2,3-dibromopropionamide). chem-agilent.comnih.gov This derivative is significantly more volatile and provides a distinct mass spectrum with characteristic isotopic patterns from the bromine atoms, aiding in identification. The reaction is typically carried out by adding a brominating agent to an aqueous extract of the sample. sci-hub.ru

Another approach is silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group, commonly using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). gcms.czthermofisher.com The resulting silylated derivative exhibits enhanced thermal stability and is readily analyzable by GC-MS. gcms.cz

Table 2: Comparison of Derivatization Reagents for GC-MS Analysis

| Derivatization Reagent | Target Functional Group | Advantages | Considerations |

|---|---|---|---|

| Bromine Solution (e.g., KBr/KBrO₃ in acid) | Alkene double bond | Creates a heavier, more unique molecule (2,3-dibromopropionamide) with characteristic isotopic peaks for MS detection. chem-agilent.com | Can be labor-intensive; potential for derivative breakdown in a hot GC injector. gcms.czchem-agilent.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amide (-NH₂) group | Produces a thermally stable derivative with good chromatographic properties. thermofisher.com The reaction is often quick and efficient. | Reagent and derivatives are sensitive to moisture, requiring anhydrous conditions. |

| Xanthydrol | Amide (-NH₂) group | Forms a stable derivative that can be detected at very low levels. researchgate.net | Reaction conditions (e.g., temperature, time, pH) must be carefully optimized for maximum yield. researchgate.net |

| Trifluoroacetic Anhydride (B1165640) (TFAA) | Amide (-NH₂) group | Creates a highly electron-capturing derivative suitable for GC-ECD (Electron Capture Detection), offering high sensitivity. nih.gov | TFAA is a harsh reagent, and reaction conditions need precise control. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely accessible method for the quantitative analysis of this compound. researchgate.net Given the compound's structure, which includes a chromophoric phenyl ring and a conjugated system, it exhibits strong UV absorbance, making this detection method highly suitable. HPLC is frequently used to determine the purity of synthesized compounds and to quantify their concentration in various solutions. semanticscholar.org

A typical analysis utilizes a reversed-phase C18 column with an isocratic or gradient mobile phase, often consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. researchgate.net The detection wavelength is set at the absorbance maximum (λ-max) of the compound to ensure the highest sensitivity. For acrylamide derivatives, this is often in the range of 210-280 nm. researchgate.net

The method's accuracy is established by creating a calibration curve from a series of standard solutions of known concentrations. The peak area of the analyte in a sample is then compared against this curve to determine its concentration. Method validation typically assesses linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. nih.govresearchgate.net

Table 3: Typical HPLC-UV Conditions for Analysis

| Parameter | Typical Setting |

|---|---|

| Instrument | HPLC system with UV-Vis Detector |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Water:Acetonitrile (e.g., 40:60 v/v). researchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min. researchgate.net |

| Detection Wavelength | Set at absorbance maximum (λ-max), e.g., 210 nm. researchgate.net |

| Injection Volume | 10 - 20 µL |

| Quantification | External standard calibration curve. |

Electrochemical Methods for Analytical Characterization

Electrochemical methods offer alternative and complementary approaches for the characterization of this compound. These techniques are based on measuring the current or potential changes resulting from the redox reactions of the analyte at an electrode surface. nih.gov They can provide valuable information about the compound's electronic properties and can be developed into sensitive analytical sensors.

Techniques like cyclic voltammetry (CV) can be used to investigate the oxidation and reduction potentials of this compound. The electroactive sites in the molecule include the carbon-carbon double bond of the acrylamide group and the bromophenyl ring, which can undergo electrochemical reactions. cardiff.ac.uk By scanning the potential and observing the resulting current, one can characterize the redox behavior of the compound.

More advanced techniques, such as differential pulse voltammetry (DPV), can be optimized for quantitative analysis, offering low detection limits. rsc.org Recently, novel sensors, including ion-selective electrodes, have been developed for the detection of acrylamide, demonstrating the potential for creating rapid and cost-effective analytical tools. mdpi.com These methods are particularly useful for in-situ measurements and can be adapted for various sample matrices.

Table 4: Electrochemical Techniques for Analytical Characterization

| Technique | Principle | Application for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential waveform. | Characterizes redox potentials (oxidation/reduction) and electrochemical reversibility. rsc.org |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential sweep for enhanced sensitivity. | Quantitative analysis with low detection limits; resolves overlapping peaks better than CV. rsc.org |

| Electrochemical Impedance Spectroscopy (EIS) | Measures the impedance of a system over a range of frequencies. | Investigates electrode surface phenomena and charge transfer kinetics. nih.gov |

| Ion-Selective Electrodes (ISEs) | Measures the activity of a specific ion in a solution. | Potentially rapid and selective quantification in specific sample types. mdpi.com |

Development of Novel Derivatization Strategies for Analytical Enhancement

One innovative approach is the use of "click chemistry," a set of reactions that are rapid, high-yielding, and specific. numberanalytics.com For instance, if this compound were modified to contain an azide (B81097) or alkyne group, it could be "clicked" with a corresponding reagent that has a fluorescent tag or a group that enhances ionization for mass spectrometry. This strategy can dramatically lower detection limits. numberanalytics.com

Another area of development is the use of reagents that react under mild conditions to form highly stable derivatives. For example, derivatization with D-cysteine has been shown to improve the sensitivity of LC-MS/MS analysis for acrylamide by 20-fold. researchgate.net The reaction involves the addition of the sulfhydryl group of cysteine to the double bond of acrylamide, forming a product that is easily ionized and detected. researchgate.net

Hyphenated derivatization methods, which combine derivatization with sample extraction techniques like solid-phase microextraction (SPME), are also gaining traction. numberanalytics.com In SPME-derivatization, the analyte is extracted from the sample and derivatized simultaneously on the SPME fiber, streamlining the sample preparation process and improving efficiency. numberanalytics.com These advanced strategies hold promise for pushing the boundaries of detection for compounds like this compound.

Table 5: Novel Derivatization Strategies for Enhanced Analysis

| Strategy | Reagent/Principle | Analytical Enhancement | Reference |

|---|---|---|---|

| Thiol Addition | D-cysteine | Increases sensitivity for LC-MS/MS analysis by creating a more readily ionizable derivative. | researchgate.net |

| Click Chemistry | Azide or alkyne-functionalized tags (e.g., fluorescent dyes) | Allows for highly specific and efficient labeling for ultra-sensitive fluorescence detection or enhanced MS signal. | numberanalytics.com |

| Acylation | Trifluoroacetic anhydride (TFAA) | Forms a derivative with high electron affinity, boosting sensitivity for GC with Electron Capture Detection (GC-ECD). | nih.gov |

| Hyphenated Derivatization | Solid-Phase Microextraction (SPME) with on-fiber derivatization | Combines extraction, concentration, and derivatization into a single step, simplifying the workflow and reducing solvent use. | numberanalytics.com |

Future Research Directions and Emerging Paradigms in 3 3 Bromophenyl Acrylamide Chemistry

Exploration of Unprecedented Reactivity Patterns

While the acrylamide (B121943) moiety is well-known for its participation in Michael additions and polymerization reactions, the future of 3-(3-Bromophenyl)acrylamide chemistry lies in uncovering and harnessing more unconventional reactivity. The unique electronic and steric environment created by the 3-bromophenyl substituent could lead to unexpected chemical behaviors.

Future investigations should focus on catalytic systems that can activate the molecule in novel ways. For instance, domino reactions, where a single catalytic process initiates a cascade of bond-forming events, represent a promising avenue. Research into palladium-catalyzed domino Heck/silacyclization reactions has shown that N-aryl-substituted acrylamides can be transformed into complex spiro[benzo[b]silole-3,3′-indolin]-2′-ones. rsc.org Applying similar methodologies to this compound could yield novel silicon-containing heterocyclic structures with unique photophysical or biological properties.

Furthermore, the exploration of conjugate addition-elimination reactions on α-substituted acrylamides presents another frontier. acs.org While this compound itself is unsubstituted at the α-position, derivatization at this site could create substrates for tunable, selective reactions with thiols, releasing a leaving group upon covalent binding to a target. acs.org This strategy could be adapted for developing highly specific chemical probes or covalent inhibitors.

Another area of interest is the study of conformational distortions induced upon binding to biological targets. Acrylamide-based inhibitors have been shown to induce unprecedented conformational changes in viral proteases, highlighting a reactivity pattern that is dictated by the protein's topology as much as the inherent chemistry of the electrophile. nih.gov Investigating how the this compound scaffold interacts with various enzyme active sites could reveal new modes of inhibition and guide the design of next-generation covalent modifiers.

Table 1: Potential Unprecedented Reactions for this compound

| Reaction Type | Potential Substrate | Catalyst/Reagent Example | Potential Product Class |

|---|---|---|---|

| Domino Heck/Silacyclization | N-Aryl derivative of this compound | Pd(OAc)₂, Disilane (B73854) | Spiro-silole heterocycles |

| Covalent Modification via Addition-Elimination | α-Substituted-3-(3-Bromophenyl)acrylamide | Biological thiols (e.g., Cysteine) | Covalently modified bioconjugates |

| Asymmetric Catalysis | This compound | Chiral Lewis acids or organocatalysts | Enantioenriched adducts |

| Photochemical Cycloadditions | This compound | UV light, Photosensitizer | Novel cyclobutane (B1203170) derivatives |

Integration with Artificial Intelligence and Machine Learning in Synthetic Design

The convergence of synthetic chemistry and computational science offers powerful new tools for accelerating discovery. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemists design synthetic routes and predict molecular properties. For this compound, these technologies can be leveraged in several ways.

Firstly, retrosynthetic analysis powered by ML can propose novel and efficient synthetic pathways. researchgate.net By training neural network models on vast databases of chemical reactions, AI tools can identify non-obvious disconnections and suggest starting materials or intermediate steps that a human chemist might overlook. researchgate.net This could lead to more sustainable and cost-effective methods for producing this compound and its derivatives.

Secondly, ML models can predict the reactivity and properties of novel derivatives. nih.gov For example, by creating a virtual library of compounds based on the this compound scaffold, ML algorithms could predict their affinity for specific biological targets, their potential as materials components, or their spectral characteristics. This in silico screening process can prioritize the synthesis of the most promising candidates, saving significant time and resources. Studies have already demonstrated the use of ML to predict reaction outcomes and even design metabolic pathways to produce chemicals not found in nature, a paradigm that could be extended to the biosynthesis of complex acrylamides. researchgate.net

Table 2: Application of AI/ML in this compound Research

| AI/ML Application | Specific Task | Potential Outcome |

|---|---|---|

| Retrosynthesis Prediction | Propose synthetic routes to novel derivatives | More efficient, cost-effective, and sustainable syntheses. researchgate.net |

| Property Prediction | Screen virtual libraries for biological activity or material properties | Prioritization of high-potential target molecules for synthesis. |